
4-Hydroxy Propafenone Hydrochloride
説明
4-Hydroxy Propafenone Hydrochloride is an antiarrhythmic drug . It has some structural similarities to beta-blocking agents . It is used to prolong the time to recurrence of symptomatic atrial fibrillation (AF) in patients with episodic (most likely paroxysmal or persistent) AF who do not have structural heart disease . It is also used to prolong the time to recurrence of paroxysmal supraventricular tachycardia (PSVT) associated with disabling symptoms in patients who do not have structural heart disease .
Molecular Structure Analysis
The molecular formula of this compound is C21H27NO4.ClH . It has a molecular weight of 393.90 .Physical And Chemical Properties Analysis
This compound occurs as colorless crystals or white crystalline powder with a very bitter taste . It is slightly soluble in water (20°C), chloroform, and ethanol .科学的研究の応用
Electrophysiological Properties
4-Hydroxy Propafenone Hydrochloride, also known as propafenone, has been studied extensively for its electrophysiological properties. It is a potent class I antiarrhythmic drug under the Vaughan Williams classification. Propafenone exerts β-antagonist effects due to its structural similarity with β blockers. This β-blocking effect, varying from 5 to 40% of propranolol's β-blocking activity at therapeutic doses, has been observed in both animal and human studies. These effects involve interactions with both β1 and β2 adrenoceptors and have implications in treatments for ventricular arrhythmias (Drici et al., 1989).
Stereoselective Effects
The stereoselective effects of propafenone isomers (R- and S-propafenone) have been investigated. Studies reveal that these isomers exhibit different β-blocking actions but equal effects on sodium channel-dependent antiarrhythmic class 1 activity. This suggests that specific antiarrhythmic therapy with reduced β-blocking side effects could be achieved using optically pure R-propafenone instead of the racemic mixture (Stoschitzky et al., 1990).
Synthesis Methods
The synthesis of propafenone hydrochloride has been achieved through a series of chemical reactions, starting from phenol and acetic anhydride and culminating in the formation of the hydrochloride salt. The overall yield of this process is reported to be about 25% (Xiuzhen et al., 2009).
Effects on Cardiac Channels
Propafenone and its major metabolite, 5-hydroxy-propafenone, have been studied for their effects on human cardiac potassium channels (hKv1.5). These compounds block hKv1.5 channels in a concentration-, voltage-, time-, and use-dependent manner, with therapeutic range concentrations (Franqueza et al., 1998).
Drug Delivery Systems
The development of extended-release drug delivery systems for propafenone hydrochloride has been explored. This approach aims to maintain consistent plasma levels of the drug, enhancing its therapeutic efficacy and reducing the frequency of dosage (Pawar et al., 2011).
Pharmacokinetics and Metabolism
Studies have shown that propafenone hydrochloride undergoes stereoselective disposition in patients. This phenomenon is influenced by genetic factors, such as the ability to metabolize debrisoquine. The metabolism of propafenone and its interaction with other drugs like quinidine, which inhibits its metabolism, have significant implications for its pharmacological activity (Kroemer et al., 1989; Funck-Brentano et al., 1989).
作用機序
Propafenone, the parent compound of 4-Hydroxy Propafenone Hydrochloride, works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .
Safety and Hazards
特性
IUPAC Name |
1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSKHMUIJZGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662023 | |
| Record name | 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86383-31-5 | |
| Record name | 1-Propanone, 1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86383-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



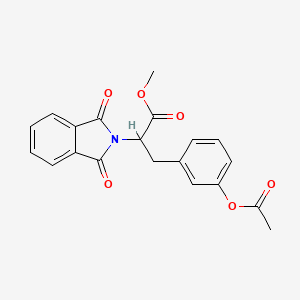
![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B563445.png)
![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoate](/img/structure/B563447.png)
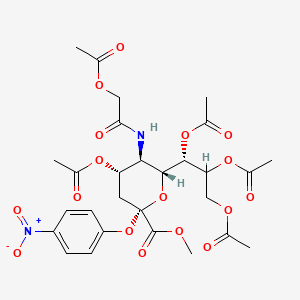
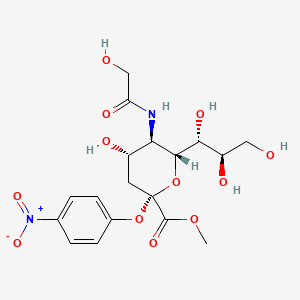
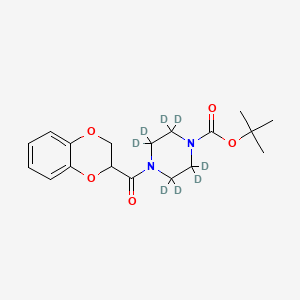
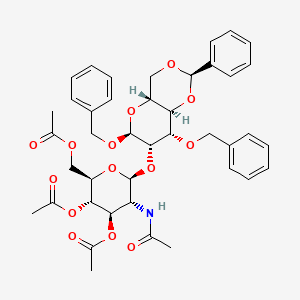
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B563457.png)
![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)

![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)

